

An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodophenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Iodophenylacetonitrile**

Cat. No.: **B1295457**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted thermodynamic properties of **4-Iodophenylacetonitrile** (CAS: 51628-12-7), a key intermediate in various chemical syntheses. Due to the compound's specificity, a combination of experimentally determined physical properties and computationally predicted thermodynamic data is presented. This document also outlines general experimental protocols for the determination of such properties.

Physical and Thermodynamic Properties

The following tables summarize the available physical and computationally predicted thermodynamic properties of **4-Iodophenylacetonitrile**. It is critical to note that much of the detailed thermodynamic data is derived from computational models and should be used as an estimation pending experimental verification.

Table 1: Physical Properties of **4-Iodophenylacetonitrile**

Property	Value	Source
Molecular Formula	C ₈ H ₆ IN	[1] [2]
Molecular Weight	243.04 g/mol	[1] [2] [3]
Melting Point	52.0 to 57.0 °C	[3]
Boiling Point	152 °C at 3 mmHg	[3]
Appearance	White to light yellow powder/crystal	

Table 2: Predicted Thermodynamic Properties of **4-Iodophenylacetonitrile**

Disclaimer: The following data are calculated properties from computational methods (Joback, Crippen, McGowan) and have not been experimentally verified. They are provided for estimation purposes.

Property	Symbol	Predicted Value	Unit	Source (Method)
Standard Gibbs Free Energy of Formation	ΔfG°	310.56	kJ/mol	[1] (Joback)
Enthalpy of Formation (gas)	$\Delta fH^\circ_{\text{gas}}$	258.36	kJ/mol	[1] (Joback)
Enthalpy of Fusion	$\Delta f_{\text{fus}}H^\circ$	16.04	kJ/mol	[1] (Joback)
Enthalpy of Vaporization	$\Delta v_{\text{ap}}H^\circ$	56.19	kJ/mol	[1] (Joback)
Normal Boiling Point	T _{boil}	609.32	K	[1] (Joback)
Normal Melting Point	T _{fus}	341.91	K	[1] (Joback)
Critical Temperature	T _c	873.92	K	[1] (Joback)
Critical Pressure	P _c	3392.03	kPa	[1] (Joback)
Critical Volume	V _c	0.489	m ³ /kmol	[1] (Joback)
Log10 of Water Solubility	log10WS	-3.29		[1] (Crippen)
Octanol/Water Partition Coefficient	logP _{oct/wat}	2.357		[1] (Crippen)
McGowan's Characteristic Volume	McVol	127.020	ml/mol	[1] (McGowan)

Methodologies for Thermodynamic Property Determination

While specific experimental data for **4-Iodophenylacetonitrile** is not readily available in the literature, the following standard protocols are employed to determine the thermodynamic properties of organic compounds.

2.1 Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC is a fundamental thermoanalytical technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is highly effective for determining the enthalpy of fusion and melting point.

- Principle: The instrument measures the difference in heat flow between the sample and a reference pan as they are subjected to a controlled temperature program. An endothermic or exothermic event in the sample results in a measurable temperature difference, which is proportional to the heat flow.
- Experimental Protocol (General):
 - A small, precisely weighed amount of **4-Iodophenylacetonitrile** (typically 1-5 mg) is hermetically sealed in an aluminum pan.
 - An empty, sealed pan is used as a reference.
 - The sample and reference are placed in the DSC cell.
 - The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
 - The heat flow is recorded as a function of temperature. The melting point is identified as the onset temperature of the melting peak, and the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$) is calculated by integrating the area of the peak.

2.2 Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation ($\Delta_f H^\circ$) is often determined indirectly by measuring the enthalpy of combustion ($\Delta_c H^\circ$) using a bomb calorimeter.

- Principle: The sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.
- Experimental Protocol (General):
 - A pellet of known mass of **4-Iodophenylacetonitrile** is placed in a crucible inside the bomb.
 - A fuse wire is placed in contact with the sample.
 - The bomb is sealed, purged of air, and pressurized with pure oxygen (e.g., to 30 atm).
 - The bomb is submerged in a known quantity of water in the calorimeter.
 - The sample is ignited by passing a current through the fuse wire.
 - The temperature of the water is recorded before and after combustion to determine the temperature change (ΔT).
 - The heat of combustion is calculated using the heat capacity of the calorimeter system, which is determined by combusting a standard substance like benzoic acid.
 - The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law.

2.3 Ebulliometry for Vapor Pressure and Enthalpy of Vaporization

Ebulliometry involves the measurement of a liquid's boiling point at different pressures. This data can be used to determine vapor pressure and, via the Clausius-Clapeyron equation, the enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ$).

- Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By systematically varying the external pressure and measuring the

corresponding boiling point, a vapor pressure curve can be constructed.

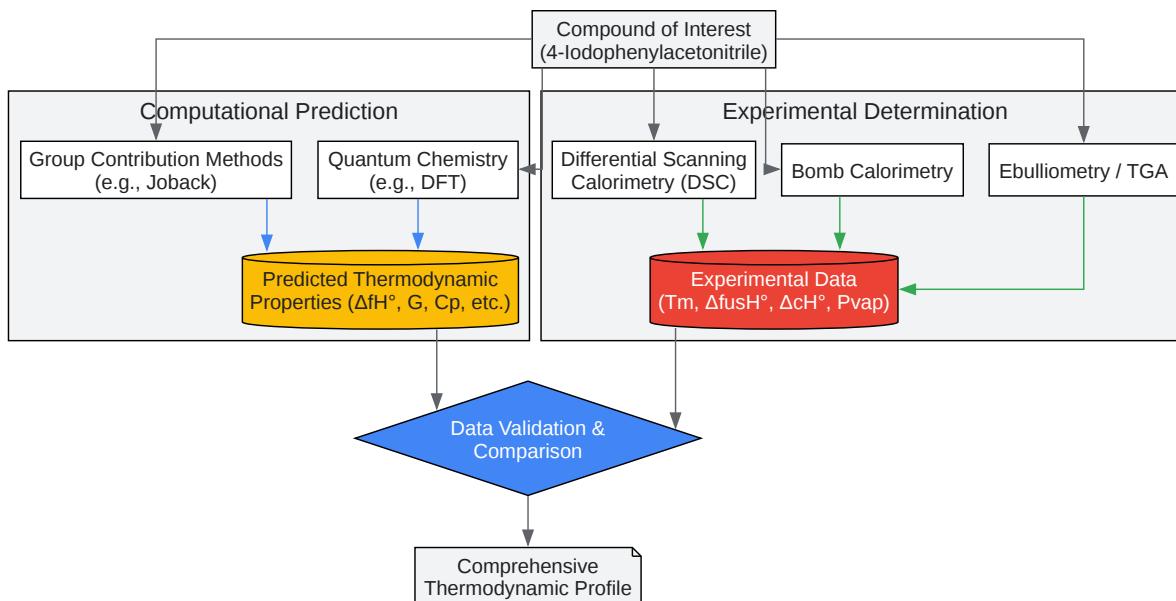
- Experimental Protocol (General):

- The **4-Iodophenylacetonitrile** sample is placed in an ebulliometer, which is connected to a vacuum system and a pressure gauge.
- The pressure in the system is lowered to a desired value.
- The sample is heated until it boils, and the boiling temperature is precisely measured.
- The process is repeated at various pressures.
- The natural logarithm of the vapor pressure ($\ln P$) is plotted against the inverse of the temperature ($1/T$). According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta_{\text{vap}}H^\circ/R$, where R is the ideal gas constant.

Visualized Workflow for Property Determination

The following diagram illustrates a generalized workflow for the characterization of thermodynamic properties for a novel or under-characterized compound like **4-Iodophenylacetonitrile**, combining both computational and experimental approaches.

General Workflow for Thermodynamic Property Characterization

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Caption: Workflow for Thermodynamic Property Characterization.

As **4-Iodophenylacetonitrile** is a chemical intermediate, it does not have associated biological signaling pathways. The focus remains on its chemical and physical properties which are relevant for reaction kinetics, process design, and safety assessments in its application as a building block in drug development and other chemical syntheses.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 4-Iodophenylacetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295457#thermodynamic-properties-of-4-iodophenylacetonitrile>]

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